molecular formula C15H10ClFN2O2S B5802035 N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide

N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide

Cat. No.: B5802035
M. Wt: 336.8 g/mol
InChI Key: KTZWRNPRLFRYSD-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide is a chemical compound belonging to the quinoline-sulfonamide class, a scaffold of significant interest in medicinal chemistry and biochemical research. Quinoline-sulfonamide derivatives are recognized as multi-targeting agents and are actively investigated for their potent inhibitory activity against various enzymes . While specific biological data for this compound is limited in the public domain, closely related structural analogs have demonstrated a wide range of valuable research applications. Compounds in this class have been identified as potent inhibitors of cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), making them promising candidates for research in neurodegenerative diseases such as Alzheimer's . Furthermore, hybrid quinoline-sulfonamide metal complexes have shown excellent in vitro antibacterial and antifungal properties, with some derivatives exhibiting strong activity against strains like Staphylococcus aureus and Escherichia coli . Other research areas include the investigation of quinoline-sulfonamide derivatives as ectonucleotidase (NPPs) inhibitors through computational studies , and the development of acetylene-containing derivatives for anticancer research . The presence of both the quinoline heterocycle and the sulfonamide functional group in a single molecule provides a versatile platform for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2S/c16-11-6-7-13(12(17)9-11)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZWRNPRLFRYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)F)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide typically involves the reaction of 4-chloro-2-fluoroaniline with quinoline-8-sulfonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Bond

The sulfonamide group undergoes hydrolysis under strong acidic or basic conditions, cleaving into quinoline-8-sulfonic acid and 4-chloro-2-fluoroaniline :

N-(4-Chloro-2-fluorophenyl)quinoline-8-sulfonamideH+or OHΔQuinoline-8-sulfonic acid+4-Chloro-2-fluoroaniline\text{this compound} \xrightarrow[\text{H}^+ \text{or OH}^-]{\Delta} \text{Quinoline-8-sulfonic acid} + \text{4-Chloro-2-fluoroaniline}

Key Factors :

  • Acidic conditions (e.g., concentrated HCl) or basic conditions (e.g., NaOH)

  • Elevated temperatures (reflux)

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline core undergoes regioselective halogenation or nitration at electron-rich positions (C5 or C7) :

Reaction Reagent Position Product
BrominationN-Bromosuccinimide (NBS)C55-Bromo-N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide
ChlorinationN-Chlorosuccinimide (NCS)C77-Chloro-N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide
NitrationHNO₃/H₂SO₄C5/C7Nitro derivatives (position depends on conditions)

Notes :

  • The sulfonamide group at C8 directs electrophiles to the C5 and C7 positions due to resonance and steric effects .

  • Halogenation yields range from 55% to 80% .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of halogenated quinoline derivatives :

Reaction Type Reagent Substrate Product
Suzuki-MiyauraArylboronic acid/Pd(PPh₃)₄5-Bromo-quinoline derivativeBiaryl-functionalized sulfonamide
Buchwald-HartwigAmine/Pd₂(dba)₃7-Chloro-quinoline derivativeAminated quinoline-sulfonamide

Conditions :

  • Solvent: Tetrahydrofuran (THF) or acetonitrile

  • Ligand: XPhos or BINAP

  • Yield: 60–75%

Functionalization of the Aryl Group

The 4-chloro-2-fluorophenyl moiety participates in nucleophilic aromatic substitution (NAS) under specific conditions :

This compoundCuI, DMFK2CO3,ΔDerivatives with substituted aryl groups\text{this compound} \xrightarrow[\text{CuI, DMF}]{K₂CO₃, \Delta} \text{Derivatives with substituted aryl groups}

Examples :

  • Replacement of Cl with methoxy (-OCH₃) or amino (-NH₂) groups.

  • Fluorine typically remains inert due to strong C-F bond .

Coordination Chemistry

The sulfonamide nitrogen and quinoline nitrogen act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic applications :

This compound+Metal saltMetal complex\text{this compound} + \text{Metal salt} \rightarrow \text{Metal complex}

Observed Applications :

  • Enzyme inhibition (e.g., MAO, cholinesterase) .

  • Antimicrobial activity via metal chelation .

Oxidation and Reduction

  • Oxidation : The quinoline ring is resistant to oxidation, but the sulfonamide sulfur can be oxidized to sulfone under strong conditions (e.g., mCPBA) :

    SulfonamidemCPBASulfone derivative\text{Sulfonamide} \xrightarrow{\text{mCPBA}} \text{Sulfone derivative}
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline, altering bioactivity.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with bacterial DNA gyrase, resulting in antimicrobial activity .

Comparison with Similar Compounds

Structural Characterization

Key structural features of quinoline-8-sulfonamides include:

  • Hydrogen Bonding : The sulfonamide NH₂ group participates in intramolecular N–H⋯N and intermolecular N–H⋯O hydrogen bonds, forming dimeric structures and extended 1D polymers .

Comparison with Structurally Similar Compounds

Table 1: Pharmacological and Structural Comparison of Selected Quinoline-8-sulfonamide Derivatives

Compound Name Substituents on Phenyl Ring Pharmacological Activity Key Observations Reference
4BP-TQS 4-Bromophenyl Allosteric agonist (α7 nAChR) High agonist activity; Br at para position critical
4CP-TQS 4-Chlorophenyl Allosteric agonist (α7 nAChR) Retains agonist activity but slower activation
4FP-TQS 4-Fluorophenyl Potentiator (no agonist activity) Acts as antagonist to allosteric agonists
2BP-TQS 2-Bromophenyl PAM (no agonist activity) Halogen position determines activity loss
N-(4-Chloro-2-fluorophenyl)quinoline-8-sulfonamide 4-Cl, 2-F Predicted: Mixed modulator/agonist potential Electron-withdrawing groups may enhance binding

Key Findings:

Substituent Position :

  • Para-substituted halogens (e.g., 4BP-TQS, 4CP-TQS) confer allosteric agonist activity, while ortho/meta substitutions (e.g., 2BP-TQS) abolish agonist function .
  • The 2-fluoro substituent in the target compound may disrupt agonist activity, similar to 4FP-TQS, but combined with 4-chloro , it could create unique binding interactions.

Halogen Type :

  • Bromine (4BP-TQS) and chlorine (4CP-TQS) retain agonist activity but differ in activation kinetics. Fluorine (4FP-TQS) eliminates agonist activity, suggesting electronegativity and steric effects modulate receptor interactions .

Dual Halogen Substitution: The combination of Cl and F on the phenyl ring may enhance lipophilicity and membrane permeability compared to monosubstituted analogs. This could improve bioavailability or target engagement in vivo.

Molecular Interactions and Computational Insights

Hydrogen Bonding and π-π Stacking

  • Quinoline-8-sulfonamides exhibit robust hydrogen-bond networks and π-π stacking, which stabilize their structures and may mimic interactions with biological targets like enzymes or receptors .

Docking Studies

  • Molecular docking of related compounds (e.g., PKM2 inhibitors) shows that substituents on the phenyl ring influence binding affinity and orientation within allosteric sites . For the target compound, the dual halogen substitution may optimize interactions with residues in the α7 nAChR transmembrane domain, as suggested for analogs in .

Biological Activity

N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and microbiology. This compound belongs to a class of sulfonamides, which have been extensively studied for their therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core with a sulfonamide group and halogenated phenyl substituents. The presence of the fluorine and chlorine atoms enhances its lipophilicity and biological activity, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit the M2 isoform of pyruvate kinase, which plays a critical role in cancer cell metabolism by facilitating glycolysis. By inhibiting this enzyme, the compound disrupts ATP generation in tumor cells, leading to reduced proliferation and increased apoptosis .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human breast adenocarcinoma (MDA-MB-231), lung adenocarcinoma (A549), and melanoma (C-32) cell lines.
  • Results : It exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like cisplatin and doxorubicin. In normal human dermal fibroblasts (HFF-1), the compound showed minimal toxicity, indicating a favorable therapeutic index .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Target Bacteria : The compound was effective against methicillin-resistant Staphylococcus aureus (MRSA) and various strains of Escherichia coli.
  • Mechanism : It acts by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition is particularly relevant for overcoming resistance seen with conventional fluoroquinolone antibiotics .

Comparative Studies

A comparative analysis with similar compounds reveals that the presence of halogen substituents significantly enhances biological activity:

Compound NameAnticancer ActivityAntibacterial ActivityMechanism of Action
This compoundHighModeratePyruvate kinase inhibition; DNA gyrase inhibition
N-(4-fluorophenyl)quinoline-8-sulfonamideModerateLowPyruvate kinase inhibition
Isoquinoline sulfonamidesVariableHighDNA gyrase inhibition

Case Studies

  • Case Study 1 : A study involving this compound showed a significant reduction in tumor size in xenograft models when administered in conjunction with standard chemotherapy .
  • Case Study 2 : In vitro tests indicated that this compound could effectively reduce bacterial load in MRSA-infected wounds, showcasing its potential as a topical antibacterial agent .

Q & A

Q. What synthetic routes are commonly employed for N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide, and how can reaction parameters be optimized?

The synthesis typically involves multi-step protocols, including:

  • Quinoline core formation : Skraup or Friedel-Crafts reactions to construct the quinoline backbone .
  • Sulfonamide coupling : Reacting quinoline-8-sulfonyl chloride with 4-chloro-2-fluoroaniline under controlled pH (e.g., 7–9) in polar aprotic solvents like DMF or THF. Temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) are critical to minimize side products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity .

Q. How is the crystallinity and purity of this compound validated?

  • X-ray Powder Diffraction (XRPD) : Identifies crystalline phases by comparing experimental patterns with simulated data from single-crystal structures .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (e.g., decomposition onset >200°C) and residual solvent content (<0.5% w/w) .
  • Differential Scanning Calorimetry (DSC) : Measures melting points and detects polymorphic transitions (e.g., sharp endothermic peak at 215–220°C) .

Q. What spectroscopic techniques are used for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., sulfonamide NH proton at δ 10–12 ppm; quinoline aromatic protons at δ 7.5–9.0 ppm) .
  • FT-IR : Sulfonamide S=O stretches (1350–1150 cm1^{-1}) and N–H bends (1550 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogen position on phenyl, quinoline substitution) and correlate with activity trends. For example, 4-chloro-2-fluoro substitution enhances target binding vs. 4-fluoro analogs .
  • Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like kinase domains or GPCRs, reconciling discrepancies between in vitro and cellular assays .

Q. What advanced analytical methods address structural ambiguities in sulfonamide derivatives?

  • Single-Crystal X-ray Diffraction : Resolves stereochemical uncertainties. For example, intramolecular C–H···O hydrogen bonds in related compounds stabilize planar conformations, influencing reactivity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ at m/z 365.0245 for C15_{15}H10_{10}ClFN2_2O2_2S) and detects trace impurities .

Q. How can synthetic scalability be improved without compromising yield?

  • Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., sulfonamide coupling in <30 minutes vs. 12 hours batch) and enhance reproducibility .
  • Catalytic Optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups with <5% catalyst loading, reducing costs .

Q. What mechanistic insights explain unexpected byproducts during synthesis?

  • Reaction Monitoring : In situ FT-IR or Raman spectroscopy tracks intermediate formation (e.g., sulfonic acid intermediates leading to dimerization).
  • Isotopic Labeling : 18^{18}O-labeled H2_2O traces hydrolytic pathways in sulfonamide formation, identifying competing hydrolysis vs. nucleophilic substitution .

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